molecular formula C14H19NO3 B8664125 7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran CAS No. 178322-42-4

7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran

Cat. No. B8664125
CAS RN: 178322-42-4
M. Wt: 249.30 g/mol
InChI Key: RHCXNHRXYSCHHV-UHFFFAOYSA-N
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Description

7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178322-42-4

Product Name

7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

7-tert-butyl-3,3-dimethyl-5-nitro-2H-1-benzofuran

InChI

InChI=1S/C14H19NO3/c1-13(2,3)10-6-9(15(16)17)7-11-12(10)18-8-14(11,4)5/h6-7H,8H2,1-5H3

InChI Key

RHCXNHRXYSCHHV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C=C2C(C)(C)C)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (10.0 g 49.0 mmol) in glacial acetic acid (80 mL) is added dropwise 70% HNO3 (4.0 mL, 5.7 g, 63.7 mmol). The reaction mixture darkens to a deep green color over the course of the addition. The reaction is monitored by TLC (2% EtOAc/hexanes), and is allowed to stir at 22° C. for 4 h. Then the reaction mixture is partitioned between Et2O (100 mL) and H2O (2×100 mL). The ethereal layer was washed with saturated aqueous Na2CO3 (50 mL), dried (MgSO4), filtered and evaporated to a red solid (9.12 g). Crystallization from hexane provides the title compound as orange prisms (2.26 g, 18.5%). A second crop yields slightly less pure material (4.93 g, 40.3%) which was used without further purification, mp=93°-94° C.
Name
7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
18.5%

Synthesis routes and methods II

Procedure details

A solution of 7-tert-butyl-3,3-dimethyl-2,3-dihydrobenzo[b]furan (10.0 g, 49.0 mmol) in glacial acetic acid 80 mL) is treated with 70% nitric acid (4.0 mL, 63.7 mmol) dropwise, and allowed to stir at 24° C. for 4 h. TLC (hexane) is used to monitor reaction progress. The reaction mixture is partitioned between Et2O (100 mL) and H2O (100 mL). The Et2O layer is washed with H2O (50 mL) and saturated Na2 CO3 (50 mL), dried (MgSO4), filtered and evaporated to a red solid (9.12 g). Crystallization from hexane provides 7-tert-butyl-3,3-dimethyl-5-nitro-2,3-dihydrobenzo[b]furan as an orange solid.
Name
7-tert-butyl-3,3-dimethyl-2,3-dihydrobenzo[b]furan
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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